(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid
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Overview
Description
(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Acrylic acid introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-Chloro-1H-benzo[d]imidazol-6-yl)acrylic acid
- (E)-3-(5-Fluoro-1H-benzo[d]imidazol-6-yl)acrylic acid
- (E)-3-(5-Iodo-1H-benzo[d]imidazol-6-yl)acrylic acid
Uniqueness
(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
3-(6-bromo-1H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-4-9-8(12-5-13-9)3-6(7)1-2-10(14)15/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
XMQVWYRPTHVSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)Br)C=CC(=O)O |
Origin of Product |
United States |
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